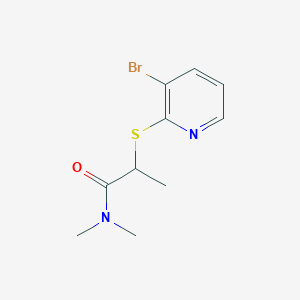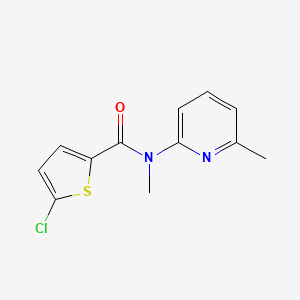
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide, also known as BPSD, is a chemical compound that has been widely used in scientific research due to its unique properties. BPSD is a sulfhydryl-containing compound that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide is thought to act as a thiol-reactive agent, reacting with cysteine residues in proteins and enzymes. This interaction can lead to changes in protein structure and function, and can also lead to the formation of disulfide bonds between cysteine residues.
Biochemical and Physiological Effects:
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein structure, and the induction of cell death. 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide in lab experiments is its ability to interact with a wide range of biological molecules, making it a versatile tool for investigating various biological processes. However, one limitation of 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide is its potential toxicity, which can limit its use in certain experimental systems.
Direcciones Futuras
There are many potential future directions for research involving 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide, including the investigation of its potential therapeutic applications in diseases such as cancer and inflammation. Additionally, further research is needed to better understand the mechanisms of action of 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide, and to develop more efficient synthesis methods for this compound.
Métodos De Síntesis
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide can be synthesized using a variety of methods, including the reaction of 3-bromo-2-pyridinesulfenyl chloride with N,N-dimethylpropanamide in the presence of a base such as triethylamine. The resulting product can then be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide has been used in a wide range of scientific research applications, including the investigation of enzyme activity, protein structure, and drug design. 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide has been shown to interact with a variety of biological molecules, including proteins, enzymes, and nucleic acids, making it a valuable tool for investigating the mechanisms of various biological processes.
Propiedades
IUPAC Name |
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2OS/c1-7(10(14)13(2)3)15-9-8(11)5-4-6-12-9/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCAAZOITRELOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)SC1=C(C=CC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-3-yl)-1,3-thiazole](/img/structure/B7593893.png)

![2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7593903.png)


![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)

![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)

![6-(2-Methylpropyl)-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7593940.png)

![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)
